tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate
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Overview
Description
The compound contains a tert-butyl group, a pyrrolo[3,4-b]pyridine ring, and a chlorosulfonyl group . The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The pyrrolo[3,4-b]pyridine is a bicyclic structure that is part of many bioactive molecules . The chlorosulfonyl group is a good leaving group and can be involved in various chemical reactions.
Molecular Structure Analysis
The crowded tert-butyl group can elicit a unique reactivity pattern . The pyrrolo[3,4-b]pyridine ring is a bicyclic structure that can participate in various chemical reactions .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . The chlorosulfonyl group is a good leaving group and can be involved in various chemical reactions.Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized a variety of compounds starting with tert-butyl 4-oxopiperidine-1-carboxylate and explored their characteristics through various analytical techniques. For instance, N. Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and characterized it using FTIR, 1H and 13C NMR spectroscopy, and X-ray crystallographic analysis. They observed intramolecular hydrogen bonding in some of the synthesized compounds, which was supported by DFT analyses (Çolak, Karayel, Buldurun, & Turan, 2021).
Catalytic Applications
In another study, Yuecheng Zhang et al. (2017) designed and synthesized a ligand with both a terpyridine and a pyridine-2,6-dicarboxylate group, which reacted with [Ru(p-cymene)Cl2]2 to afford a novel oligomer ruthenium complex. This complex was shown to catalyze the oxidation of secondary alcohols to the corresponding ketones efficiently, demonstrating potential applications in catalysis and organic synthesis (Zhang, Huo, Zhang, & Zhao, 2017).
Antimicrobial Activity
The exploration of antimicrobial activity is another significant area. For example, P. D. Di Cesare et al. (1992) prepared a series of 7-substituted-1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids with chiral aminopyrrolidine substituents at the 7 position. They highlighted the importance of the stereochemistry at the pyrrolidine ring for maintaining good antimicrobial activity, indicating the potential of these compounds as antibacterial agents (Di Cesare, Bouzard, Essiz, Jacquet, Ledoussal, Kiechel, Remuzon, Kessler, Fung-Tomc, & Desiderio, 1992).
Future Directions
Properties
IUPAC Name |
tert-butyl (4aS,7aS)-1-chlorosulfonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O4S/c1-12(2,3)19-11(16)14-7-9-5-4-6-15(10(9)8-14)20(13,17)18/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIRHSZUMUSCNP-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCN(C2C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCN([C@@H]2C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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